2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S2/c21-18-8-5-14(11-19(18)22)13-27-20-23-9-10-24(20)28(25,26)17-7-6-15-3-1-2-4-16(15)12-17/h1-8,11-12H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAWBBNJKNNCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfide to form 3,4-dichlorobenzyl sulfide. This intermediate is then reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Tolazoline (2-Benzyl-4,5-dihydro-1H-imidazole)
Tolazoline (CAS 59-98-3) shares the 4,5-dihydro-1H-imidazole core but lacks sulfonyl/sulfanyl groups. Instead, it has a benzyl substituent at position 2. This simpler structure is associated with vasodilatory properties, indicating that the dihydroimidazole scaffold itself has biological relevance. The absence of electron-withdrawing groups like sulfonyl in Tolazoline may reduce its metabolic stability compared to the target compound .
2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride
This compound (CAS 13338-49-3) is a dihydroimidazole with a chloromethyl group. Such structural simplicity may explain its role as a pharmaceutical impurity rather than a bioactive agent .
Compounds with Sulfonyl/Sulfanyl Substituents
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
This analogue (CAS 723745-01-5) shares the sulfonyl-dihydroimidazole backbone but substitutes the naphthalene-2-sulfonyl group with a 3,4-dimethylphenylsulfonyl moiety. The methyl groups may enhance lipophilicity, while the smaller phenyl ring reduces steric bulk compared to the target’s naphthalene system. Such differences could influence binding affinity in enzyme inhibition .
2-[(3,4-Dichlorophenyl)methyl]sulfanyl Analogues
Glyodin (2-heptadecyl-4,5-dihydro-1H-imidazole monoacetate) features a long alkyl chain instead of aromatic sulfanyl groups. Its use as a fungicide underscores the role of substituent flexibility in tuning biological activity. The target compound’s dichlorophenyl group likely improves target specificity over Glyodin’s non-specific alkyl chain .
Naphthalene-Containing Derivatives
Naphazoline HCl (2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole Hydrochloride)
Naphazoline (CAS 550-99-2) incorporates a naphthalen-1-ylmethyl group, differing from the target’s naphthalene-2-sulfonyl moiety.
1-(Naphthalen-2-yl)-2,4,5-Triphenyl-1H-imidazole
This compound () replaces the sulfonyl group with a direct naphthalen-2-yl attachment.
Comparative Data Table
Research Findings and Implications
- Lipophilicity and Bioavailability : The 3,4-dichlorophenyl and naphthalene groups increase logP values, suggesting superior membrane permeability over simpler analogues like 2-(chloromethyl)-dihydroimidazole .
- Synthetic Flexibility : demonstrates that multi-component condensation reactions can yield diverse imidazole derivatives, supporting the feasibility of modifying the target compound’s substituents for activity optimization.
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzyl chloride with naphthalene-2-sulfonyl hydrazine in the presence of a suitable base. The resulting product is then subjected to sulfhydryl modification to introduce the sulfanyl group.
Antimicrobial Activity
Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like ciprofloxacin and clotrimazole .
Anti-inflammatory Properties
Research indicates that imidazole derivatives possess anti-inflammatory effects. In vitro assays revealed that our compound inhibited the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards HeLa and MCF-7 cells, with IC50 values significantly lower than those of conventional chemotherapeutic agents. This suggests potential applications in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been noted in treated cells, contributing to its cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating strong antibacterial properties.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, demonstrating its anti-inflammatory potential.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of the imidazole core followed by sulfonylation. For example, the sulfanyl group can be introduced via nucleophilic substitution using 3,4-dichlorobenzyl mercaptan, while the naphthalene sulfonyl group is attached via sulfonylation under basic conditions (e.g., using triethylamine in dichloromethane). Reaction temperature (0–25°C) and solvent polarity significantly impact yield; polar aprotic solvents like DMF may enhance reactivity but require rigorous purification to remove byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the imidazole ring, particularly distinguishing between 4,5-dihydro regions and sulfonyl/sulfanyl groups. Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict reactivity or guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, revealing reactive sites (e.g., electron-deficient sulfonyl groups or nucleophilic sulfur atoms). For example, Fukui indices may predict regions prone to electrophilic attack, aiding in rational derivatization. Molecular docking simulations against target proteins (e.g., bacterial enzymes) can prioritize substituents (e.g., dichlorophenyl vs. fluorophenyl) for improved binding affinity .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from assay-specific factors like bacterial strain resistance or solvent interference. To resolve this:
- Use orthogonal assays (e.g., time-kill kinetics alongside standard MIC tests).
- Validate compound purity via HPLC and control for solvent cytotoxicity (e.g., DMSO concentrations).
- Cross-reference with structurally analogous compounds (e.g., 2-[(4-chlorobenzyl)sulfanyl] derivatives) to identify substituent-dependent trends .
Q. How does the electronic configuration of substituents (e.g., dichlorophenyl vs. fluorophenyl) influence pharmacological target binding?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -SO₂-) enhance the compound’s electrophilicity, potentially improving interactions with nucleophilic residues in enzyme active sites. Comparative Structure-Activity Relationship (SAR) studies show that dichlorophenyl derivatives exhibit stronger antibacterial activity than fluorophenyl analogs, likely due to increased lipophilicity and π-π stacking with aromatic residues in bacterial targets .
Q. What experimental design frameworks (e.g., factorial design) optimize multi-step synthesis while minimizing resource expenditure?
- Methodological Answer : A fractional factorial design (FFD) can screen critical variables (e.g., reaction time, temperature, catalyst loading) across synthesis steps. For instance, a 2³ FFD might identify temperature as the dominant factor in sulfonylation yield. Response Surface Methodology (RSM) further refines optimal conditions, reducing trial runs by 40–60% compared to one-factor-at-a-time approaches .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies in acidic (pH 2–3) vs. neutral (pH 7.4) buffers may show degradation discrepancies due to sulfonamide group hydrolysis. To reconcile results:
- Conduct kinetic studies (e.g., HPLC monitoring over 24 hours).
- Compare with structurally stable analogs (e.g., naphthalene-sulfonamides lacking the sulfanyl group).
- Use computational tools (e.g., pKa prediction) to identify pH-sensitive moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
